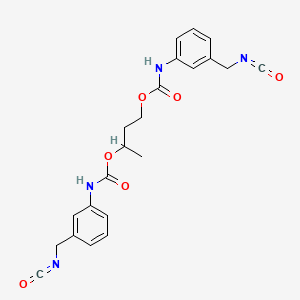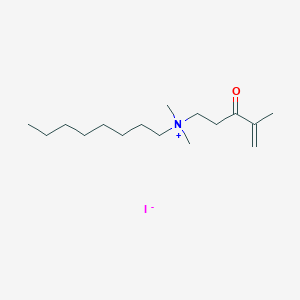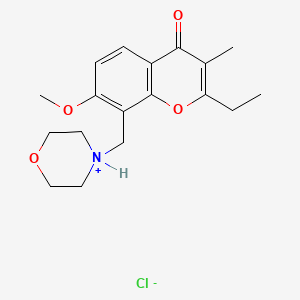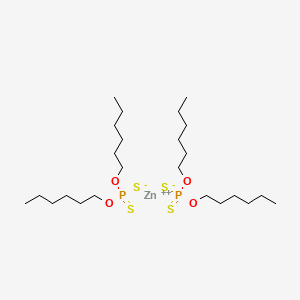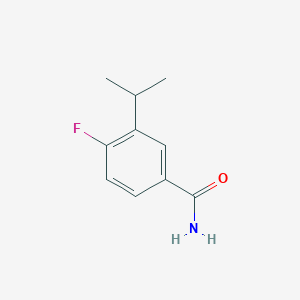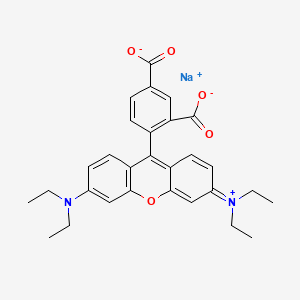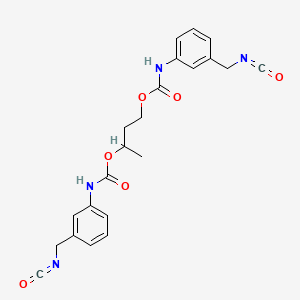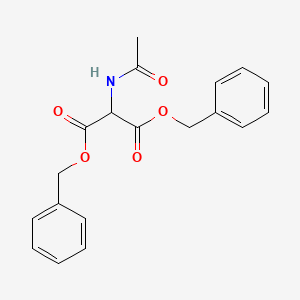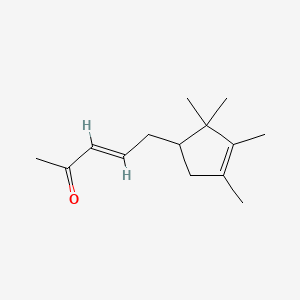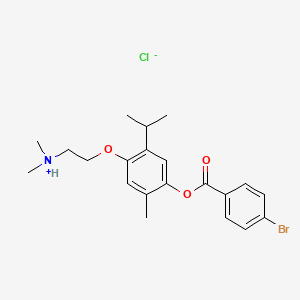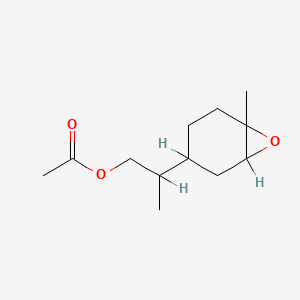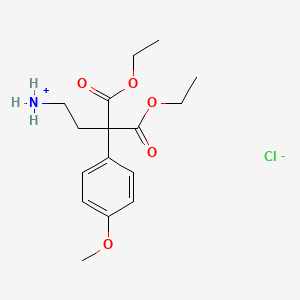
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride is a chemical compound that belongs to the class of malonate esters It is characterized by the presence of an aminoethyl group and a p-methoxyphenyl group attached to the malonate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong base such as sodium ethoxide in ethanol to generate the enolate ion from diethyl malonate, which then undergoes nucleophilic substitution with the alkyl halide .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The aminoethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Sodium Ethoxide in Ethanol: Used for generating the enolate ion from diethyl malonate.
Alkyl Halides: Used for alkylation reactions.
Hydrochloric Acid: Used for hydrolysis reactions.
Major Products Formed
Substituted Malonates: Formed through alkylation reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Explored for its use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Diethyl 2-aminoethyl-(p-methoxyphenyl)malonate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The aminoethyl group can participate in nucleophilic substitution reactions, while the malonate backbone can undergo decarboxylation under appropriate conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl Malonate: A simpler malonate ester without the aminoethyl and p-methoxyphenyl groups.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl Acetoacetate: Another malonate ester with different substituents.
Eigenschaften
CAS-Nummer |
67465-32-1 |
|---|---|
Molekularformel |
C16H24ClNO5 |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
[4-ethoxy-3-ethoxycarbonyl-3-(4-methoxyphenyl)-4-oxobutyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO5.ClH/c1-4-21-14(18)16(10-11-17,15(19)22-5-2)12-6-8-13(20-3)9-7-12;/h6-9H,4-5,10-11,17H2,1-3H3;1H |
InChI-Schlüssel |
NDIXNZOYIHXERB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC[NH3+])(C1=CC=C(C=C1)OC)C(=O)OCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





